

Solubility and Stability Profile of Methyl Linoleate

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Compound Focus: Methyl linoleate

CAS No.: 112-63-0

Cat. No.: S620947

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The table below summarizes the key physical and chemical properties of **Methyl Linoleate** that influence its solubility and stability. [1] [2]

Property	Value / Description	Conditions / Notes
Water Solubility	Very low / Limited	Soluble in organic solvents (DMF, fat solvents, oils); limited solubility in water [1].
Specific Gravity	0.88 - 0.889 g/mL	At 25°C [2].
Storage Temp.	-20°C	Recommended for maintaining stability [2].
Stability Notes	Light Sensitive; Susceptible to Oxidation	Contains two double bonds, contributing to its reactivity. Proper handling and storage are essential to prevent degradation [1] [2].
Flash Point	200°C	Indicates flammability risk [2].

A key study measured the **water solubility in methyl linoleate** across a range of temperatures, which is critical for designing purification processes in biodiesel production. The data are presented in the table

below. [3]

Temperature (K)	Temperature (°C)	Water Solubility (Measured)
288.15	15.00	Data point acquired (specific value in source)
298.15	25.00	Data point acquired (specific value in source)
308.15	35.00	Data point acquired (specific value in source)
318.15	45.00	Data point acquired (specific value in source)

> **Hazard and Safety Statements:** **Methyl linoleate** is classified as flammable and hazardous. Safety statements include: **H225** (Highly flammable liquid and vapour), **H304** (May be fatal if swallowed and enters airways), **H315** (Causes skin irritation), **H336** (May cause drowsiness or dizziness), **H410** (Toxic to aquatic life with long-lasting effects). [2]

Oxidation of Methyl Linoleate: Mechanisms & Experimental Insights

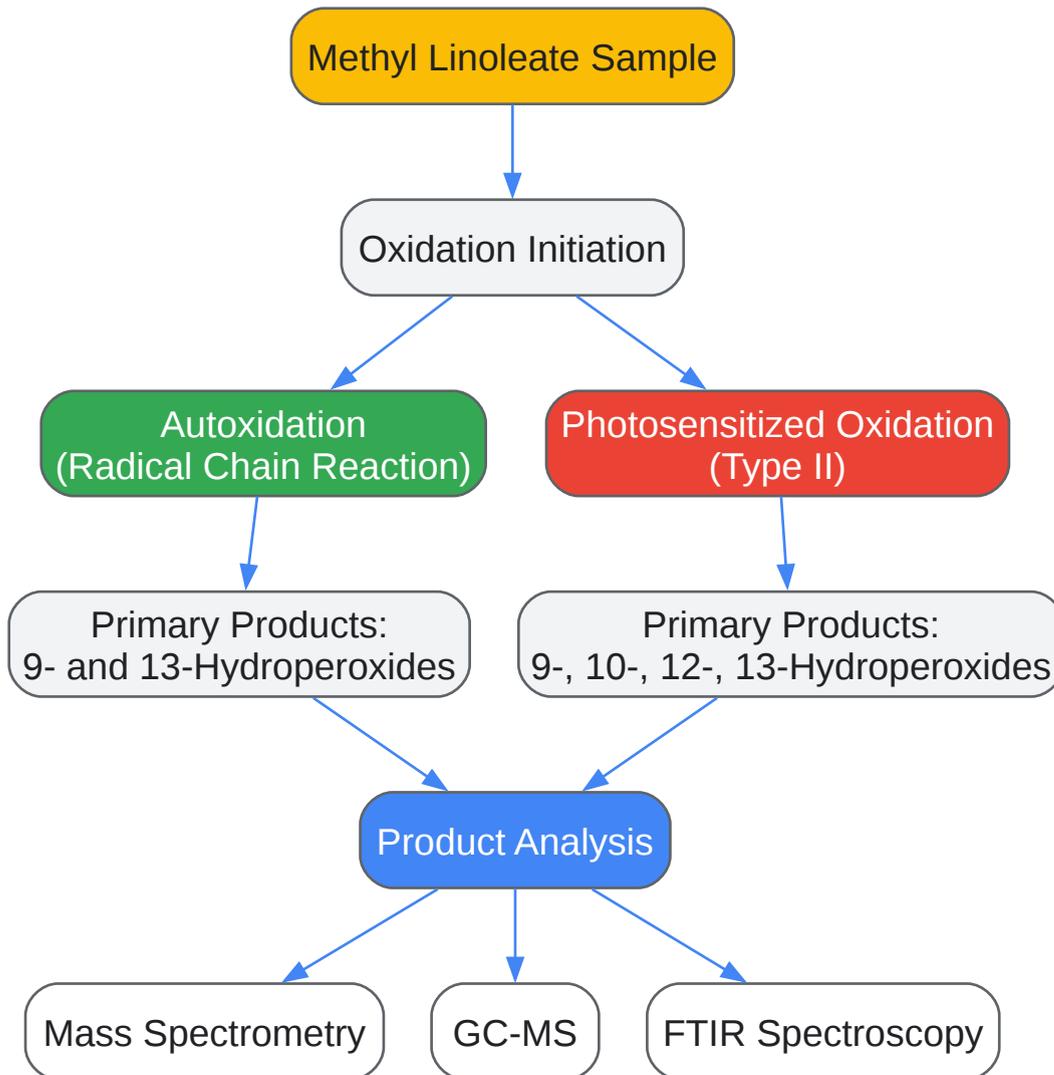
Methyl linoleate is highly prone to oxidation due to its bis-allylic hydrogens, making it a common model for studying lipid peroxidation. [1] [4]

Autoxidation and Photosensitized Oxidation

The oxidation proceeds via two primary mechanisms, which lead to different products: [4]

- **Autoxidation:** This is a radical chain reaction initiated by compounds like metal traces. Hydrogen abstraction at the bis-allylic position (C-11) followed by oxygen addition leads to the formation of **9- and 13-hydroperoxides** as the primary products. [4]
- **Photosensitized Oxidation (Type II):** In this pathway, a light-activated sensitizer (e.g., a pigment) energizes oxygen to a singlet state. This singlet oxygen directly attacks the double bonds, leading to the formation of **9-, 10-, 12-, and 13-hydroperoxides**. The presence of 10- and 12-OOH hydroperoxides is unique to this pathway. [4]

The following diagram illustrates the workflow for analyzing **methyl linoleate** oxidation, integrating the two pathways and key analytical methods.



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*Analysis Workflow for **Methyl Linoleate** Oxidation*

Key Experimental Findings on Oxidation

Research has quantified oxidation under various conditions:

- **Weight Gain Measurement:** A study tracking autoxidation at room temperature found that **methyl linoleate** gained up to **16.9%** of its initial weight in the dark and **14.4%** in the light, confirming

significant oxygen incorporation. [5]

- **Temperature Dependence:** At higher temperatures (40-100°C), most absorbed oxygen forms hydroperoxides. However, the proportion of secondary oxidation products (e.g., ketones) increases with temperature. [6]
- **Influence of Pigments and Proteins:** The presence of bovine serum albumin (BSA) or certain pigments like ultramarine blue can alter the oxidation pathway and rate, leading to the formation of oxidized lipid/amino acid reaction products (OLAARPs). [6] [4]

Detailed Experimental Protocols

Monitoring Oxidation by Weighing Method

This method provides a simple way to track the overall extent of autoxidation. [5]

- **Procedure:**
 - Place a sample of **methyl linoleate** in an open vial.
 - Weigh the sample periodically using an analytical balance.
 - Store samples under controlled conditions (e.g., in the dark vs. exposed to light, at room temperature or other temperatures).
 - Continue measurements over the desired period (e.g., up to 2 months).
- **Data Analysis:** The percentage increase in weight directly correlates with the amount of oxygen absorbed and incorporated into the molecule. This data can be correlated with other techniques, such as ¹H NMR, for more structural information. [5]

Analysis of Hydroperoxides by GC-MS

This protocol is used to identify and quantify the specific isomeric hydroperoxides formed. [4]

- **Sample Preparation:**
 - Oxidize **methyl linoleate** under controlled conditions (e.g., temperature, light, presence of initiators like azobisisobutyronitrile).
- **Reduction of Hydroperoxides:**
 - Reduce the hydroperoxides to their more stable corresponding alcohols using a reducing agent like potassium iodide (KI). This step is crucial for accurate GC-MS analysis. [4]
- **Extraction and Analysis:**
 - Extract the reduction products with an organic solvent (e.g., isooctane).
 - Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS).

- **Data Interpretation:** Identify the isomeric alcohols (e.g., 9-OH, 13-OH from autoxidation; 9-OH, 10-OH, 12-OH, 13-OH from photosensitized oxidation) based on their retention times and mass spectra. [4]

Advanced Workflow for Curing Chemistry

A comprehensive mass spectrometry-based approach can be used for a detailed investigation, especially in complex systems like paint models. [4]

- **Materials: Methyl linoleate** as a model binder, with or without pigments (e.g., lead white, ultramarine blue).
- **Curing:** Apply the material as a thin film and allow it to cure under ambient or controlled conditions for an extended period (e.g., 7 months).
- **Multi-Analytical Characterization:**
 - **SPME-GC-MS** (Solid Phase Microextraction GC-MS): To analyze volatile organic compounds (VOCs) produced during curing.
 - **FIA-ESI-MS** (Flow Injection Analysis Electrospray Mass Spectrometry): To characterize the non-volatile fraction, including oligomers and cross-linked species.
 - **EGA-MS** (Evolved Gas Analysis MS): To study the thermal behavior and composition of the solid residue.
 - **ATR-FTIR** (Attenuated Total Reflectance FTIR): To track the disappearance of double bonds and the formation of new functional groups (e.g., carbonyls, hydroperoxides). [4]

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